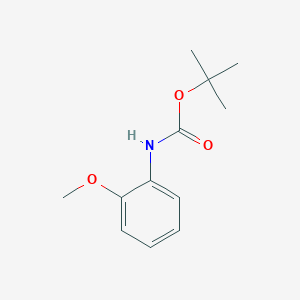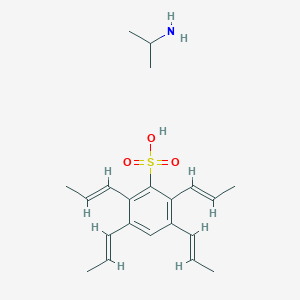
Benzenesulfonic acid, (tetrapropenyl)-, compd. with 2-propanamine (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, (tetrapropenyl)-, compd. with 2-propanamine (1:1) is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as TPSPA and is a derivative of sulfonic acid. TPSPA is synthesized by reacting tetrapropenylbenzene with 2-propanamine. The resulting compound has shown promising results in various scientific applications.
Aplicaciones Científicas De Investigación
TPSPA has shown promising results in various scientific research applications. It has been extensively studied for its potential use in the development of new drugs and therapeutic agents. TPSPA has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. It has also shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of TPSPA is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or proteins in the body. TPSPA has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Efectos Bioquímicos Y Fisiológicos
TPSPA has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. TPSPA has also been found to reduce oxidative stress and improve mitochondrial function. It has been suggested that TPSPA may have a neuroprotective effect by reducing the accumulation of amyloid-beta protein in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TPSPA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. However, TPSPA has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on TPSPA. One potential area of research is the development of TPSPA-based drugs for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of TPSPA and its potential targets in the body. Additionally, further studies are needed to determine the optimal conditions for the synthesis and purification of TPSPA and to evaluate its potential toxicity and side effects.
Conclusion:
In conclusion, TPSPA is a promising compound that has shown potential in various scientific research applications. It is synthesized by reacting tetrapropenylbenzene with 2-propanamine and has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. TPSPA has several advantages for lab experiments, including its ease of synthesis and stability. However, further research is needed to fully understand the mechanism of action of TPSPA and its potential toxicity and side effects.
Métodos De Síntesis
TPSPA is synthesized by reacting tetrapropenylbenzene with 2-propanamine. The reaction takes place in the presence of a catalyst and under specific conditions. The resulting compound is purified and characterized using various analytical techniques such as NMR, IR, and mass spectrometry.
Propiedades
Número CAS |
157966-96-6 |
|---|---|
Nombre del producto |
Benzenesulfonic acid, (tetrapropenyl)-, compd. with 2-propanamine (1:1) |
Fórmula molecular |
C21H31NO3S |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
propan-2-amine;2,3,5,6-tetrakis[(E)-prop-1-enyl]benzenesulfonic acid |
InChI |
InChI=1S/C18H22O3S.C3H9N/c1-5-9-14-13-15(10-6-2)17(12-8-4)18(22(19,20)21)16(14)11-7-3;1-3(2)4/h5-13H,1-4H3,(H,19,20,21);3H,4H2,1-2H3/b9-5+,10-6+,11-7+,12-8+; |
Clave InChI |
AGLGSOAIMWQNCZ-HPDMOCHCSA-N |
SMILES isomérico |
C/C=C/C1=CC(=C(C(=C1/C=C/C)S(=O)(=O)O)/C=C/C)/C=C/C.CC(C)N |
SMILES |
CC=CC1=CC(=C(C(=C1C=CC)S(=O)(=O)O)C=CC)C=CC.CC(C)N |
SMILES canónico |
CC=CC1=CC(=C(C(=C1C=CC)S(=O)(=O)O)C=CC)C=CC.CC(C)N |
Otros números CAS |
157966-96-6 |
Sinónimos |
Benzenesulfonic acid, (tetrapropenyl)-, compd. with 2-propanamine (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione](/img/structure/B116030.png)
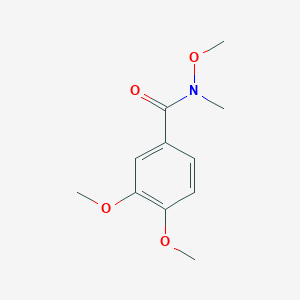
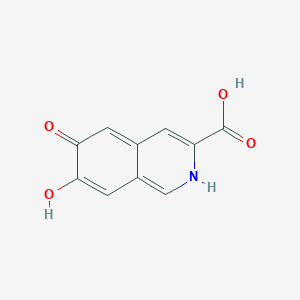
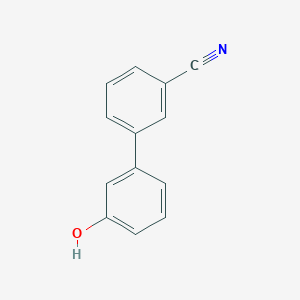
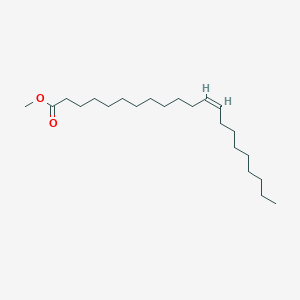
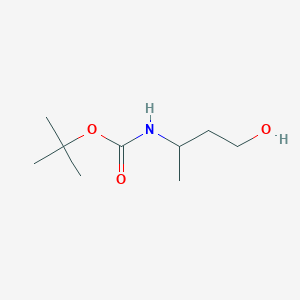
![(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B116040.png)
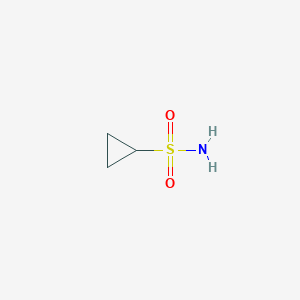
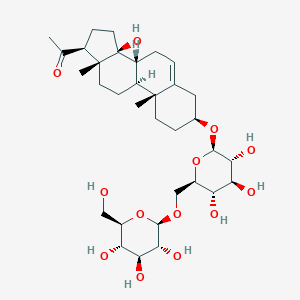
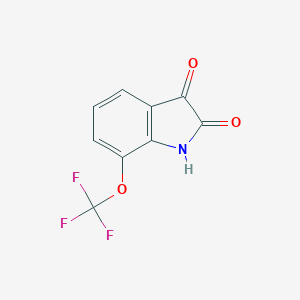
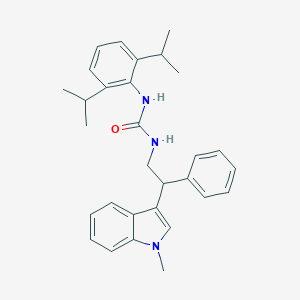
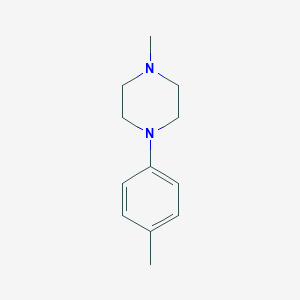
![Sodium 3,5-bis[(tetradecyloxy)carbonyl]benzene-1-sulfinate](/img/structure/B116060.png)
